molecular formula C8H11N3O B145226 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone CAS No. 139938-61-7

1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone

Cat. No. B145226
M. Wt: 165.19 g/mol
InChI Key: BUKQVLPUZIYHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone, also known as EMTE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMTE is a heterocyclic compound that contains a triazine ring and a ketone group. It is synthesized through a multistep process and has been found to exhibit interesting biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with various enzymes and proteins in the body. 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has also been found to inhibit the growth of cancer cells.

Biochemical And Physiological Effects

1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has been found to exhibit interesting biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of COX-2, which may contribute to its anti-inflammatory properties. 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor properties.

Advantages And Limitations For Lab Experiments

1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, there are also some limitations to using 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone in lab experiments. It has low solubility in water, which may limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in some applications.

Future Directions

There are several future directions for the study of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone. One potential direction is to further investigate its anti-inflammatory and antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Another direction is to study its potential use in the treatment of cancer, either alone or in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone and to identify its potential targets in the body.

Synthesis Methods

The synthesis of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone involves a multistep process that starts with the reaction of ethyl acetoacetate and hydrazine hydrate to form 3-ethyl-4-hydrazino-5-methyl-1,2,4-triazole. This intermediate is then reacted with acetic anhydride to form 3-ethyl-5-methyl-1,2,4-triazol-4-yl acetate, which is further reacted with sodium methoxide to form 1-(3-ethyl-5-methyl-1,2,4-triazol-4-yl)ethanone, also known as 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone.

Scientific Research Applications

1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antitumor, and antimicrobial properties. 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has also been found to exhibit antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases.

properties

CAS RN

139938-61-7

Product Name

1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-(3-ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone

InChI

InChI=1S/C8H11N3O/c1-4-7-9-5(2)8(6(3)12)11-10-7/h4H2,1-3H3

InChI Key

BUKQVLPUZIYHGF-UHFFFAOYSA-N

SMILES

CCC1=NC(=C(N=N1)C(=O)C)C

Canonical SMILES

CCC1=NC(=C(N=N1)C(=O)C)C

synonyms

Ethanone, 1-(3-ethyl-5-methyl-1,2,4-triazin-6-yl)- (9CI)

Origin of Product

United States

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